2-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
2-Bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a brominated aromatic ring and a substituted ethylamine side chain. The side chain incorporates two distinct heterocyclic motifs: a morpholine ring (a six-membered amine-ether) and a furan ring (a five-membered oxygen-containing heterocycle). This combination of electron-withdrawing (bromo) and electron-donating (morpholine, furan) groups confers unique physicochemical properties, influencing solubility, bioavailability, and target interactions.
Properties
Molecular Formula |
C17H19BrN2O3 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-5-2-1-4-13(14)17(21)19-12-15(16-6-3-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21) |
InChI Key |
AYYNEVCPDGLGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 2-bromobenzamide.
Formation of Furan-2-ylmethylamine: Furan-2-carboxaldehyde is reacted with ammonia or an amine to form furan-2-ylmethylamine.
Morpholine Substitution: The furan-2-ylmethylamine is then reacted with morpholine in the presence of a suitable base to form 2-(furan-2-yl)-2-(morpholin-4-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH) in aqueous solutions.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furan ring may facilitate binding to active sites, while the morpholine ring can enhance solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Benzimidazole-Morpholine Derivatives
describes benzimidazole-morpholine compounds such as 2-(4-Bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2g) . While these share the 2-(morpholin-4-yl)ethyl side chain, their benzimidazole core differs from the benzamide scaffold. Key distinctions include:
- Bioactivity : Benzimidazole derivatives often target enzymes like kinases or tubulin, whereas benzamides are frequently explored as protease inhibitors or receptor ligands.
- Synthetic Yields : The benzimidazole derivatives in exhibit high yields (63–81%), suggesting efficient cyclization steps. In contrast, benzamide synthesis (e.g., via amide coupling) may require stringent conditions to avoid racemization or side reactions .
Quinoline-Benzamide Hybrids
reports (Z)-N-(3-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide, which shares the bromophenyl and furan motifs. Key comparisons:
- The target compound’s morpholine-ethyl chain may instead favor solubility and membrane permeability.
- Substituent Effects: Both compounds feature bromine, but its position (quinoline vs. benzamide) alters electronic distribution and steric interactions .
Morpholine-Ethyl Benzamides
4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide () provides a direct structural analogue:
- Halogen Substitution : Chlorine (electronegativity: 3.0) vs. bromine (2.8) influences electronic effects. Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets.
Morpholine Substituent Efficacy
This suggests that while morpholine enhances solubility, its efficacy is context-dependent, requiring optimization of adjacent functional groups .
Research Findings and Structure-Activity Relationships (SAR)
Morpholine’s Role : While the morpholine group enhances water solubility via its amine-ether moiety, its impact on bioactivity varies. In benzimidazoles (), it may aid in target engagement, but in benzamides (), it can reduce affinity unless paired with complementary substituents .
Halogen Effects : Bromine’s polarizability and size improve binding to hydrophobic pockets compared to smaller halogens like chlorine. This is evident in the higher melting points of brominated analogues (e.g., 2g: 166.4–167.3°C vs. chloro analogues) .
Heterocyclic Additions : The furan group in the target compound may contribute to metabolic lability due to its susceptibility to oxidation, whereas morpholine’s stability could counterbalance this .
Biological Activity
The compound 2-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 348.23 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the molecular structure.
This compound features a bromine atom, a furan ring, and a morpholine moiety, contributing to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors that play crucial roles in cellular signaling pathways.
- Neutral Sphingomyelinase 2 (nSMase2) Inhibition : The compound has been studied for its potential to inhibit nSMase2, an enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer’s disease. Inhibition of nSMase2 can reduce exosome release from cells, which is critical for intracellular communication and may influence disease progression .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties:
- Efficacy Against Bacteria : Compounds in this class have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 50 µM against E. coli and 75 µM against S. agalactiae .
Cytotoxicity and Anticancer Properties
There is emerging evidence that suggests the potential anticancer properties of this compound:
- Cytotoxic Effects : Studies indicate that the compound may induce cytotoxic effects in cancer cell lines, although specific IC50 values were not detailed in the available literature. Further research is needed to elucidate the full scope of its anticancer activity.
Study 1: Inhibition of nSMase2
In a study focusing on nSMase2 inhibitors, researchers identified several analogs that exhibited potent inhibition of this enzyme. Among these, compounds structurally related to this compound were highlighted for their favorable pharmacokinetic profiles and significant efficacy in vivo against models of Alzheimer’s disease .
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of various benzamide derivatives, including those similar to our compound. The agar-well diffusion method was employed to assess their efficacy against a range of bacterial pathogens. Results indicated promising activity against S. aureus and E. faecalis, suggesting potential therapeutic applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
